molecular formula C26H38O3 B14389897 2-Oxo-2-phenylethyl octadec-13-ynoate CAS No. 90124-03-1

2-Oxo-2-phenylethyl octadec-13-ynoate

Cat. No.: B14389897
CAS No.: 90124-03-1
M. Wt: 398.6 g/mol
InChI Key: UOFNZXYUZBXUSF-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl octadec-13-ynoate is an organic compound with a complex structure that includes both an ester and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl octadec-13-ynoate typically involves the esterification of 13-octadecynoic acid with 2-oxo-2-phenylethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl octadec-13-ynoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like alcohols or amines can react with the ester group under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various ester derivatives.

Scientific Research Applications

2-Oxo-2-phenylethyl octadec-13-ynoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl octadec-13-ynoate involves its interaction with specific molecular targets and pathways. The ester and ketone functional groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as an electrophile in various reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-phenylethyl acetate
  • 2-Octadecenoic acid, 2-oxo-2-phenylethyl ester

Comparison

Compared to similar compounds, 2-Oxo-2-phenylethyl octadec-13-ynoate is unique due to the presence of the octadec-13-ynoate moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

90124-03-1

Molecular Formula

C26H38O3

Molecular Weight

398.6 g/mol

IUPAC Name

phenacyl octadec-13-ynoate

InChI

InChI=1S/C26H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(28)29-23-25(27)24-20-17-16-18-21-24/h16-18,20-21H,2-4,7-15,19,22-23H2,1H3

InChI Key

UOFNZXYUZBXUSF-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCCCCCCCCCCCC(=O)OCC(=O)C1=CC=CC=C1

Origin of Product

United States

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